Werner syndrome RecQ helicase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Werner syndrome RecQ helicase-IN-4 is a potent and orally active inhibitor of the Werner syndrome RecQ helicase (WRN). This compound has shown significant antiproliferative and anticancer activities, making it a promising candidate for cancer therapy .
Chemical Reactions Analysis
Werner syndrome RecQ helicase-IN-4 undergoes various chemical reactions, including binding at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation. This inhibition leads to DNA damage and selective inhibition of tumor cell growth in microsatellite instability (MSI) cells . The compound’s reactions are primarily studied in the context of its biological activity rather than traditional chemical reactions like oxidation or reduction.
Scientific Research Applications
Werner syndrome RecQ helicase-IN-4 has several scientific research applications:
Cancer Therapy: The compound has shown synthetic lethality in MSI cancers, leading to DNA damage and tumor growth inhibition.
Genomic Stability: It plays a role in maintaining genomic stability by inhibiting WRN, which is involved in DNA replication, repair, and telomere maintenance.
Aging Research: Given its role in Werner syndrome, a condition characterized by premature aging, the compound is also studied for its potential in aging research.
Mechanism of Action
Werner syndrome RecQ helicase-IN-4 exerts its effects by binding to the D1 and D2 helicase domains of WRN, locking it in an inactive conformation. This inhibition leads to DNA damage and selective inhibition of tumor cell growth in MSI cells. The compound’s mechanism of action is p53-independent, making it effective even in cells lacking functional p53 .
Comparison with Similar Compounds
Werner syndrome RecQ helicase-IN-4 is unique in its potent and selective inhibition of WRN. Similar compounds include:
HRO761: Another WRN inhibitor that shows synthetic lethality in MSI cancers.
Bloom syndrome protein (BLM) inhibitors: These inhibitors target a related RecQ helicase involved in genomic stability.
RECQ1, RECQ4, and RECQ5 inhibitors: These compounds target other members of the RecQ helicase family, each with distinct roles in DNA metabolism.
Properties
Molecular Formula |
C32H33F3N8O5 |
---|---|
Molecular Weight |
666.6 g/mol |
IUPAC Name |
2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(3-hydroxypyridine-2-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C32H33F3N8O5/c1-3-23-27(40-11-13-41(14-12-40)29(46)26-24(44)5-4-10-36-26)30(47)43-31(38-28(39-43)20-8-15-48-16-9-20)42(23)18-25(45)37-22-7-6-21(17-19(22)2)32(33,34)35/h4-8,10,17,44H,3,9,11-16,18H2,1-2H3,(H,37,45) |
InChI Key |
FLRLAYBOOSONEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)C)N5CCN(CC5)C(=O)C6=C(C=CC=N6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.